(-)-Holostyligone
Overview
Description
(-)-Holostyligone is a natural product found in Aristolochia holostylis, Schisandra arisanensis, and Holostylis reniformis with data available.
Scientific Research Applications
Holos: A Collaborative Environment
Holos is a collaborative environment enabling researchers to conduct experiments based on similarity assessments between stimuli, including concepts, images, sounds, and videos. This platform could be used for experiments related to (-)-Holostyligone by assessing its perceived characteristics among different stimuli (Lê, Brard, & Lê, 2017).
Heme Oxygenase-1/Cabon Monoxide Research
Although not directly related to this compound, the research on Heme Oxygenase-1 (HO-1) highlights the metabolic function and potential therapeutic applications of certain biological pathways and compounds. Such research methodologies and approaches could be pertinent to studying this compound's potential therapeutic applications (Ryter & Choi, 2009).
Ethnobotanical Studies
Ethnobotanical studies, like the one conducted on Hainan Island, China, offer insights into the traditional medicinal use of plants. Such studies might provide a framework for investigating the traditional applications of this compound (Li & Xing, 2016).
Collaborative Scientific Research
A study on collaborative scientific research discusses the benefits of horizontally distributed research, which could apply to the study of this compound by encouraging collaborative efforts across various scientific fields (Uhlmann et al., 2019).
Properties
IUPAC Name |
(2S,3S,4R)-4-(4-hydroxy-3-methoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-11-12(2)21(23)15-10-19(26-5)18(25-4)9-14(15)20(11)13-6-7-16(22)17(8-13)24-3/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJCQKYBKIAWHJ-XAAFQQQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)O)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)O)OC)OC)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is (-)-holostyligone produced through microbial transformation?
A1: The research by Nati et al. [] demonstrates that this compound (3) can be produced through the microbial transformation of (-)-8'-epi-aristoligone (1) using the fungus Cunninghamella echinulata ATCC 10028B. This suggests that specific fungal enzymes can catalyze the structural modification of (-)-8'-epi-aristoligone, leading to the formation of this compound.
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